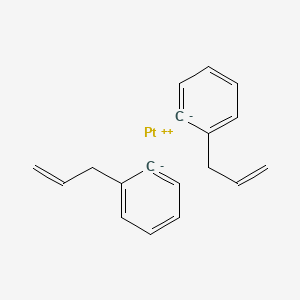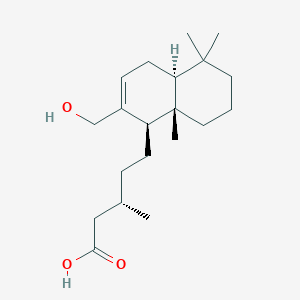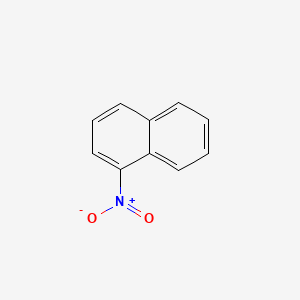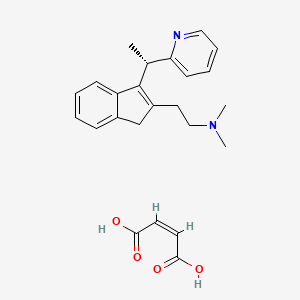
p53 and MDM2 proteins-interaction-inhibitor dihydrochloride
カタログ番号:
B1191619
分子量:
807.68
InChIキー:
注意:
研究専用です。人間または獣医用ではありません。
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
p53 and MDM2 proteins-interaction-inhibitor (2Hcl) is an inhibitor of the interaction between p53 and MDM2 proteins.
科学的研究の応用
Discovery and Development
- The development of p53-MDM2 interaction inhibitors, such as RG7388, represents a significant advancement in cancer treatment. These inhibitors have superior potency and selectivity, aimed at restoring p53 activity by blocking its interaction with MDM2. This is crucial for cancer therapy as the p53-MDM2 interaction plays a vital role in tumorigenesis (Ding et al., 2013).
Novel Binding Mechanisms
- Discovery of dihydroisoquinolinone derivatives has led to a new class of small molecule inhibitors of the p53-MDM2 interaction. These derivatives show significant cellular activity and present an unprecedented binding mode for p53-MDM2 inhibitors (Gessier et al., 2015).
Natural Product Inhibition
- Natural products like chlorofusin inhibit the MDM2-p53 interaction, offering alternative therapeutic approaches for cancer. Synthetic studies on chlorofusin have led to a reassignment of its stereochemistry and enabled the creation of analogues for biological evaluation (Clark et al., 2009).
Clinical Trials and Pharmacology
- The MDM2 inhibitor NVP-CGM097 is undergoing clinical trials for p53wt tumors. This inhibitor is a product of extensive medicinal chemistry and pharmacology studies, demonstrating the potential of such inhibitors in cancer therapy (Holzer et al., 2015).
Structural Insights and Design
- Structural studies have been pivotal in designing inhibitors for the MDM2-p53 interaction. Understanding transient protein states has enabled the development of inhibitors with nanomolar to micromolar affinities (Bista et al., 2013).
Clinical Implications
- Several small-molecule MDM2 inhibitors have advanced into early phase clinical trials for cancer treatment, emphasizing their significance as a new cancer therapeutic strategy (Zhao et al., 2014).
Molecular Dynamics and Inhibition Mechanisms
- Comparative molecular dynamics studies reveal mechanisms of inhibitor recognition and anti-cancer activity. This is crucial for understanding the MDM2-p53 interactions and developing effective cancer therapeutics (El Habbash et al., 2022).
Virtual Screening and Drug Discovery
- Virtual screening strategies have been employed to identify new inhibitors of the p53-MDM2 interaction, offering a promising approach for cancer therapy (Sirous et al., 2019).
特性
分子式 |
C40H51Cl4N5O4 |
|---|---|
分子量 |
807.68 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
(2E)-7-acetyl-2-(3-oxo-1H-indol-2-ylidene)-1H-indol-3-o...
Cat. No.: B1191536
CAS No.:
1-butyryl-6-chloro-3H-naphtho[1,2,3-de]quinoline-2,7-di...
Cat. No.: B1191539
CAS No.:
3-methyl-6-oxo-1-phenyl-4-(2-thienyl)-6,7-dihydro-1H-py...
Cat. No.: B1191540
CAS No.:
Bis(2-(2-Pyropenyl)phenyl)platinum
Cat. No.: B1191542
CAS No.: 36344-09-9


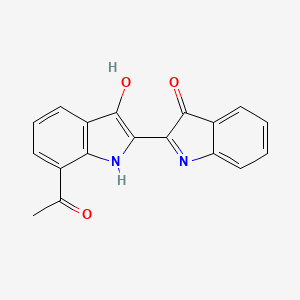
![1-butyryl-6-chloro-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B1191539.png)
![3-methyl-6-oxo-1-phenyl-4-(2-thienyl)-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B1191540.png)
